molecular formula C13H12N2O5S B2686557 4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanoic acid CAS No. 689228-20-4

4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanoic acid

Cat. No. B2686557
CAS RN: 689228-20-4
M. Wt: 308.31
InChI Key: DAWCCCPRHUYKOC-UHFFFAOYSA-N
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Description

Oxolinic acid is a quinoline compound that has antibacterial properties similar to nalidixic acid, which is particularly active against Enterobacteriaceae . It is an inhibitor of DNA gyrases, including DNA topoisomerases .


Molecular Structure Analysis

The molecular formula for Oxolinic acid is C13H11NO5 and its molecular weight is 261.2 .


Physical And Chemical Properties Analysis

The melting point of Oxolinic acid is 314-316 °C (with decomposition) . It is soluble in 0.5 M NaOH (50 mg/ml), with heat as needed, yielding a clear, colorless solution . This product is not soluble in DMSO or dimethylformamide .

Scientific Research Applications

Synthesis and Characterization

  • Microwave-Assisted Synthesis : A study demonstrated the microwave-assisted synthesis of heterocyclic antioxidants, including triazoloquinazolinones, highlighting a rapid and efficient method for producing these compounds with moderate antioxidant activity (Sompalle & Roopan, 2016).
  • Glycosylation : Another research explored the glycosylation of quinazoline derivatives, producing S-glycoside and N-glycoside derivatives, showcasing the chemical versatility and potential for further modification of quinazoline compounds (Saleh & Abdel-megeed, 2003).

Biological Activity

  • Antimicrobial and Antioxidant Potential : A study synthesized quinazoline-4(3H)-ones derivatives and evaluated their in vitro antibacterial activities, indicating potent inhibitory action against tested bacterial strains. Some derivatives also showed profound antioxidant potential, highlighting the therapeutic potential of quinazoline derivatives (Kumar et al., 2011).
  • Anticancer Activity : Research on new quinazoline derivatives evaluated their anticancer activity against HeLa and MDA-MB231 cancer cell lines. Some compounds exhibited significant in vitro cytotoxicity, with potential as anticancer agents (Abuelizz et al., 2017).

Pharmacological Characterization

  • Receptor Antagonists : Certain quinazoline derivatives were evaluated for their affinity at the AMPA receptor, displaying potent antagonist properties. This highlights the relevance of quinazoline compounds in neuroscience research, especially in studying neurotransmitter receptors (Catarzi et al., 2010).

Novel Compound Synthesis

  • Fused Mesoionic Compounds : Innovative synthesis of novel fused mesoionic compounds, such as triazoloquinazolinium thiolates, showcases the exploration of quinazoline derivatives for developing new chemical entities with potential scientific applications (Kovalenko et al., 2020).

properties

IUPAC Name

4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S/c16-11(17)2-1-3-15-12(18)7-4-9-10(20-6-19-9)5-8(7)14-13(15)21/h4-5H,1-3,6H2,(H,14,21)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWCCCPRHUYKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanoic acid

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